![molecular formula C8H9N3O3 B2846941 2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide CAS No. 2094470-63-8](/img/structure/B2846941.png)
2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide, also known as POM-1, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. POM-1 is a member of the oxazole family of compounds and has been shown to inhibit the activity of various enzymes, including the bacterial metallo-β-lactamase (MBL) enzyme.
Wirkmechanismus
2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide is a metalloenzyme inhibitor that works by binding to the active site of the enzyme and preventing the catalytic activity of the metal ion. In the case of MBL, this compound binds to the zinc ion in the active site of the enzyme, preventing the hydrolysis of β-lactam antibiotics.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against MBL and other metalloenzymes. In vitro studies have shown that this compound is effective against a wide range of bacterial strains, including those that are resistant to β-lactam antibiotics. This compound has also been shown to have low toxicity in mammalian cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide is its broad-spectrum activity against a wide range of bacterial strains. However, this compound has been shown to have limited activity against some MBL variants, indicating that it may not be effective against all MBL-producing bacteria. Another limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.
Zukünftige Richtungen
Future research on 2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide could focus on the development of more potent analogs of the compound, as well as the optimization of the synthesis method to improve yields and solubility. Additional studies could also investigate the efficacy of this compound in animal models of bacterial infection and explore potential combination therapies with other antibiotics. Finally, research could focus on the development of diagnostic tools for the detection of MBL-producing bacteria and the screening of potential inhibitors, including this compound.
Synthesemethoden
The synthesis of 2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide involves the reaction of 2-amino-4-carboxy-5-nitrothiazole with acryloyl chloride to form 2-(2-carboxy-2-propenoylamino)-4-carboxy-5-nitrothiazole. This intermediate is then reacted with ethyl oxalyl chloride to form 2-(2-(2-carboxy-2-propenoylamino)-4-carboxy-5-nitrothiazol-1-yl)ethyl oxalate. The final step involves the reaction of this intermediate with ethylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide has been shown to have potential therapeutic applications in the treatment of bacterial infections. Specifically, this compound has been shown to inhibit the activity of the MBL enzyme, which is responsible for the resistance of many bacteria to β-lactam antibiotics. This compound has also been shown to have activity against other metalloenzymes, including the metalloprotease ADAM10.
Eigenschaften
IUPAC Name |
2-[(prop-2-enoylamino)methyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-2-6(12)10-3-7-11-5(4-14-7)8(9)13/h2,4H,1,3H2,(H2,9,13)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZMABTUMPBAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC(=CO1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-Methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2846858.png)
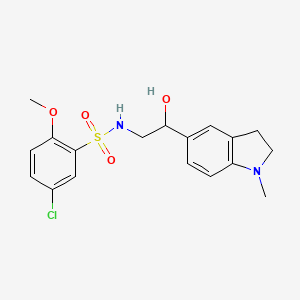
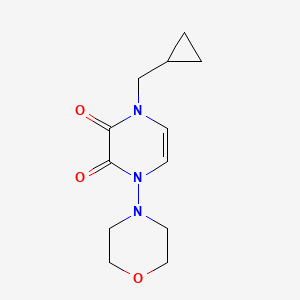
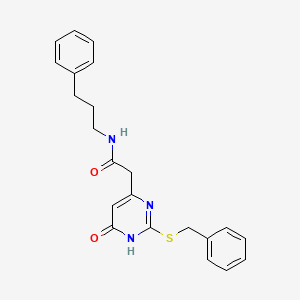
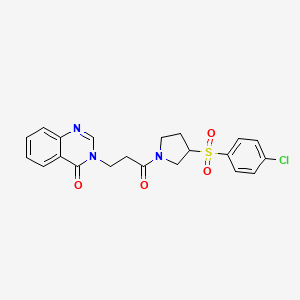
![2-[benzyl(cyclopropyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2846863.png)
![N-(3-(dimethylamino)propyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2846864.png)

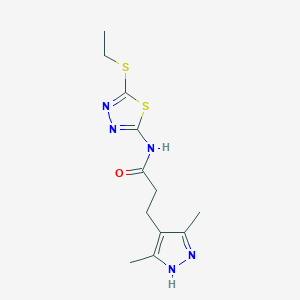
![2-(2,4-dichlorophenoxy)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2846871.png)

![Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate](/img/structure/B2846876.png)
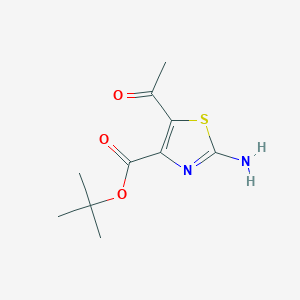
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2846881.png)